N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
“N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also has an amide functional group (-CONH2), an ethoxy group (-OCH2CH3), and a methylbenzyl group (C6H5CH2CH3) attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine ring, the oxygen in the ethoxy group, and the carbonyl oxygen in the amide group would all contribute to the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions. The ethoxy group might be susceptible to reactions involving the breaking of the carbon-oxygen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Medicinal Chemistry Applications One pivotal area of application for this compound and its derivatives is in the development of potent inhibitors targeting critical biological processes or enzymes. For instance, derivatives of the compound have been identified as selective and orally efficacious inhibitors of the Met kinase superfamily, showing promising results in preclinical cancer models due to their excellent in vivo efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009). This highlights the compound's potential in cancer therapy, specifically in targeting aberrant signaling pathways.
Organic Synthesis and Chemical Studies The compound and its analogs are also extensively used in organic synthesis and chemical studies to explore novel chemical reactions and synthesize new materials. For example, a study on the recyclization of certain derivatives led to the formation of bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives, showcasing the compound's versatility in chemical transformations and its potential in generating new chemical entities with varied biological activities (Britsun et al., 2009).
Biological Activity and Drug Development Further emphasizing its significance in medicinal chemistry, studies have investigated the antidiabetic potential of novel dihydropyrimidine derivatives of the compound, which have shown promising results in in vitro antidiabetic screening. This suggests its utility in the development of new therapeutic agents for managing diabetes (Lalpara et al., 2021).
Structural and Conformational Analysis The structural and conformational analysis of derivatives provides insights into their molecular geometry, bonding, and potential interactions with biological targets. For example, X-ray diffraction studies have elucidated the crystal structure of related compounds, offering a deeper understanding of their molecular conformations and the basis for their biological activities. Such studies are crucial for designing molecules with enhanced efficacy and specificity (Okul et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-27-19-12-10-18(11-13-19)23-21(25)20-5-4-14-24(22(20)26)15-17-8-6-16(2)7-9-17/h4-14H,3,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHANFNLISINBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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